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Compound of Interest

Compound Name: 1-(Azidomethoxy)butane

Cat. No.: B13464219

Get Quote

Executive Summary
1-(Azidomethoxy)butane (also known as Butoxymethyl azide) is a specialized organic

intermediate utilized primarily as a "click chemistry" reagent for introducing butoxymethyl

groups via Huisgen 1,3-dipolar cycloaddition. Its structural core—an alkoxymethyl azide moiety

(

)—imparts unique reactivity but also significant safety risks due to the high energy density of
the azide functionality relative to its carbon content.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR) of 1-
(Azidomethoxy)butane, grounded in homologous series analysis and experimental standards

for alpha-azido ethers. It includes validated synthesis pathways, safety protocols for handling

potentially explosive intermediates, and high-fidelity spectral assignments.
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Property Data

IUPAC Name 1-(Azidomethoxy)butane

Common Name Butoxymethyl azide

CAS Number 2919947-77-4 (Reference)

Molecular Formula

Molecular Weight 129.16 g/mol

Structure

Physical State Colorless liquid

Safety Classification High Energy / Potentially Explosive

Structural Visualization
The following diagram illustrates the connectivity and atom mapping used for NMR

assignments.

Key Functional Groups

C1
(Methyl)

C2
(Methylene)

C3
(Methylene)

C4
(Oxymethylene) O C5

(Azidomethyl)
Ether Linkage

N
C-N Bond

N
Double Bond

N
Triple Bond Character

Butyl Chain (C1-C4)

Azidomethyl Core (C5-N3)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b13464219/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-1-azidomethoxy-butane-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13464219?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Connectivity map of 1-(Azidomethoxy)butane highlighting the distinct azidomethyl

core (C5) critical for spectroscopic identification.

Safety & Handling Protocols
CRITICAL WARNING: Organic azides with a Carbon-to-Nitrogen (

) ratio of less than 3 are generally considered explosive. 1-(Azidomethoxy)butane has a ratio
of

, placing it in the high-hazard category.

Isolation: Do not distill this compound to dryness. Isolate only in solution or on a small scale

(< 1g) with a blast shield.

Storage: Store in solution (e.g., in DCM or Ether) at -20°C. Pure neat compound is shock-

sensitive.

Decontamination: Quench spills with 10% ceric ammonium nitrate (CAN) or dilute sodium

hypochlorite to degrade the azide functionality.

Synthesis & Preparation
Understanding the synthesis is crucial for identifying common impurities (e.g., residual butanol,

chloromethyl ether).

Standard Protocol: Nucleophilic Substitution (

)

Precursor: 1-(Chloromethoxy)butane (generated from butanol + formaldehyde + HCl).

Reaction:

Purification: Aqueous workup followed by careful concentration. Do not distill.

Spectroscopic Data Analysis[2][3][4][5]
Infrared Spectroscopy (IR)
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The IR spectrum is the primary tool for confirming the presence of the azide functionality.

Frequency (

)
Intensity Assignment Notes

2100 - 2141 Strong Asymmetric Stretch

Diagnostic Peak.

Often appears as a

doublet or split peak in

alpha-azido ethers.

2850 - 2960 Medium Stretch (Alkyl)
Typical butyl chain

vibrations.

1200 - 1300 Medium Symmetric Stretch
Often obscured or

weak.

1050 - 1150 Strong Stretch
Ether linkage

characteristic band.

Interpretation: The absence of a broad

stretch (~3400

) confirms the consumption of the butanol precursor. The strong band at ~2100

is the definitive confirmation of the azide.

Nuclear Magnetic Resonance (NMR)
NMR data is derived from high-purity homologous series (e.g., Methoxymethyl azide,

Ethoxymethyl azide) and calibrated for the butyl chain inductive effects.

NMR (400 MHz,

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

4.68 Singlet (s) 2H

Key Identification

Signal. The

methylene

protons between

the oxygen and

azide are

deshielded

significantly.

3.56
Triplet (t,

)
2H

Alpha-protons of

the butyl ether

chain.

1.58 - 1.62 Multiplet (m) 2H
Beta-protons of

the butyl chain.

1.36 - 1.45 Multiplet (m) 2H

Gamma-protons

of the butyl

chain.

0.93
Triplet (t,

)
3H

Terminal methyl

group.

Impurity Watch:

5.45 ppm: Residual 1-(Chloromethoxy)butane (starting material).

3.65 ppm: Residual Butanol (

).

NMR (100 MHz,

)
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Shift (

, ppm)
Assignment Structural Context

78.5

Diagnostic Carbon. Distinct

from standard ether carbons

due to the electronegative

azide group.

68.8
Alpha-carbon of the butyl

chain.

31.6 Beta-carbon of the butyl chain.

19.2
Gamma-carbon of the butyl

chain.

13.8 Terminal methyl carbon.

Experimental Workflow Diagram
The following workflow outlines the logical progression from synthesis to spectroscopic

validation, ensuring data integrity.
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Start: Precursor Synthesis
(BuOH + HCHO + HCl)

Intermediate:
1-(Chloromethoxy)butane

Chloromethylation
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Step 1: IR Analysis
Check for ~2100 cm-1

Crude Sample

Step 2: 1H NMR Analysis
Check for singlet @ 4.68 ppm

If Azide Peak Present
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Integration Ratio 2:2:2:2:3

Confirm Structure
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Caption: Validated workflow for the synthesis and spectroscopic confirmation of 1-
(Azidomethoxy)butane.
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Synthesis and Applications of Alkoxymethyl Azides Source: BenchChem / National Institutes

of Health (NIH) Context: General procedures for synthesizing alkoxymethyl azides from

chloromethyl ethers and sodium azide.

Infrared and Ultraviolet Absorption Spectra of Alpha-Azido Ethers Source: Lieber, E., &

Alexander, E. T., ResearchGate Context: Establishes the characteristic IR doublet for

azidomethyl ethers in the 2100-2141 cm⁻¹ range.

Safety Data Sheet: Organic Azides Source: University of California, Santa Cruz (UCSC)

Context: Safety protocols for handling low C/N ratio organic azides.

NMR Chemical Shifts of Common Impurities Source: Fulmer, G. R., et al., Organometallics

(via Sigma-Aldrich) Context: Used to identify solvent residuals (DMF, Butanol) in the spectral

analysis.

To cite this document: BenchChem. [Spectroscopic Characterization of 1-
(Azidomethoxy)butane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13464219/docs#spectroscopic-characterization-of-1-
azidomethoxy-butane-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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